2-(Tributylstannylmethyl)prop-2-en-1-ol
Description
Properties
IUPAC Name |
2-(tributylstannylmethyl)prop-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-4(2)3-5;3*1-3-4-2;/h5H,1-3H2;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTYVMSMOASYJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34OSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 2 Tributylstannylmethyl Prop 2 En 1 Ol
Fundamental Reactivity Patterns of Allylic Organostannanes
The reactivity of 2-(tributylstannylmethyl)prop-2-en-1-ol is largely dictated by the inherent chemical behavior of the allylic tributylstannyl group. Two primary reaction pathways, allylic transmetalation and radical processes, are fundamental to understanding its chemical transformations.
Allylic Transmetalation Processes and Related Reaction Intermediates
Allylic transmetalation is a key process in the reactions of allylic organostannanes, involving the transfer of the allyl group from tin to another metal. This process is often a crucial step in carbon-carbon bond-forming reactions. In the context of this compound, the presence of the hydroxyl group can influence the course and stereochemistry of these reactions.
The reaction of allyltributylstannane (B1265786) with organolithium species can be utilized to generate allyllithium solutions, which are valuable reagents for carbon-carbon bond formation. This transmetalation avoids the coupling byproducts often encountered in the reduction of allylic halides with lithium metal. orgsyn.org
In Lewis acid-mediated reactions, the allyltin (B8295985) reagent can undergo transmetalation with the Lewis acid, forming a more reactive allylmetal species. For instance, the reaction of γ-alkoxyallylstannanes with aldehydes in the presence of Lewis acids like boron trifluoride etherate (BF₃·OEt₂) is believed to proceed through an acyclic transition state, where the initial step is the coordination of the Lewis acid to the aldehyde. This is followed by nucleophilic attack of the allylstannane. The stereochemical outcome of such reactions is highly dependent on the nature of the reactants and the Lewis acid employed.
Radical Pathways and Their Role in Organotin Chemistry
Organotin compounds, including allylic stannanes, are well-known to participate in radical reactions. The relatively weak carbon-tin bond can undergo homolytic cleavage to generate stannyl (B1234572) and organic radicals, which can then participate in a variety of transformations.
A common method for initiating radical reactions with allylic stannanes is the use of radical initiators such as azobisisobutyronitrile (AIBN). For example, the reaction of organic halides with allyltributylstannane in the presence of AIBN leads to the formation of allylated products through a radical chain mechanism.
The versatility of allyltributylstannane is further highlighted in its transition-metal- and radical-mediated substitution reactions. While transition metal catalysis is often preferred for reactions with benzylic, allylic, aromatic, or acyl halides, radical pathways provide a complementary approach for other substrates. orgsyn.org
Detailed Mechanistic Studies of Transformations Involving the Compound
Detailed mechanistic investigations into the reactions of this compound and related functionalized allylstannanes have provided valuable insights into the factors governing their reactivity and selectivity.
Transition Metal-Catalyzed Activation and Subsequent Transformations
Transition metal catalysts, particularly palladium complexes, play a significant role in activating allylic stannanes for cross-coupling reactions. The catalytic cycle typically involves oxidative addition of an organic halide to a low-valent metal center, followed by transmetalation with the allylstannane and subsequent reductive elimination to form the desired product and regenerate the catalyst.
The direct activation of the C-OH bond in allylic alcohols for transition metal-catalyzed reactions represents an atom-economical approach. nih.govbeilstein-journals.org Palladium-catalyzed silylation of allylic alcohols with disilanes, for instance, proceeds under mild and neutral conditions. beilstein-journals.org The proposed mechanism involves the formation of a palladium-π-allyl intermediate. A similar activation of the hydroxyl group in this compound could facilitate its participation in such catalytic cycles.
| Catalyst | Substrate | Reagent | Product | Observations |
| Palladium(0) | Organic Halide | Allyltributylstannane | Allylated Product | Catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. |
| Palladium(II) | Allylic Alcohol | Disilane | Allylsilane | Proceeds under mild, neutral conditions; involves a palladium-π-allyl intermediate. beilstein-journals.org |
Influence of Lewis Acid and Base Additives on Reaction Kinetics and Selectivity
Lewis acids are frequently employed to promote the reaction of allylic stannanes with electrophiles, such as aldehydes. The Lewis acid can activate the electrophile by coordination, thereby increasing its reactivity towards the nucleophilic allylstannane. The choice of Lewis acid can have a profound impact on the reaction's stereochemical outcome. acs.orgnih.gov
For γ-functionalized allylstannanes like this compound, the hydroxyl group can act as an internal Lewis base, potentially leading to chelation control in the presence of a suitable Lewis acid. This chelation can rigidify the transition state, leading to enhanced stereoselectivity. mdpi.comnih.govresearchgate.netnih.gov The level of 1,5-asymmetric induction in the reaction of allylstannanes with aldehydes bearing a chiral center at the γ-position is strongly dependent on the Lewis acid used and the reaction temperature. rsc.org
Lewis bases can also influence the reactivity of organotin compounds, although this is less common in the context of allylation reactions. In some cases, Lewis basic additives can enhance the nucleophilicity of the organostannane or modify the properties of the catalyst in transition metal-catalyzed reactions.
| Lewis Acid | Electrophile | Allylstannane | Key Feature | Stereochemical Outcome |
| BF₃·OEt₂ | Aldehyde | γ-Alkoxyallylstannane | Acyclic transition state | Dependent on substrate and LA |
| Various | Aldehyde | γ-Hydroxyallylstannane | Potential for chelation control | Can lead to high diastereoselectivity mdpi.comnih.govresearchgate.netnih.gov |
Exploration of Chiral Intermediates and Stereocontrol Mechanisms
The presence of a hydroxyl group in this compound offers opportunities for stereocontrol in its reactions. The formation of chiral intermediates and the mechanisms that govern the transfer of chirality are of significant interest in asymmetric synthesis.
In reactions with chiral aldehydes or in the presence of chiral Lewis acids, the diastereoselectivity of the addition can be controlled. The concept of 1,5-asymmetric induction is particularly relevant, where a stereocenter within the allylstannane influences the creation of a new stereocenter five atoms away. rsc.org The diastereoselective addition of enantioenriched γ-(alkoxy)allylstannanes to α-alkoxy aldehydes has been explored as a synthetic route to carbohydrates, highlighting the potential for high levels of stereocontrol. acs.org
Chelation control is a powerful strategy for achieving high diastereoselectivity. mdpi.comnih.govresearchgate.netnih.gov In the case of this compound, a Lewis acid could coordinate to both the hydroxyl group and the aldehyde's carbonyl oxygen, leading to a rigid, chair-like transition state. This would favor the formation of one diastereomer over the other. The effectiveness of chelation control is dependent on the nature of the Lewis acid and the protecting group on the hydroxyl function, if any.
| Stereocontrol Strategy | Key Principle | Application Example |
| 1,5-Asymmetric Induction | A remote stereocenter directs the formation of a new stereocenter. | Reactions of chiral γ-functionalized allylstannanes with aldehydes. rsc.org |
| Chelation Control | A Lewis acid coordinates to two functional groups, leading to a rigid transition state. | Diastereoselective addition of γ-hydroxyallylstannanes to aldehydes. mdpi.comnih.govresearchgate.netnih.gov |
| Chiral Lewis Acids | An external chiral agent controls the stereochemical outcome. | Enantioselective allylation of aldehydes. |
Intramolecular Cyclization and Rearrangement Reactions
The unique structural features of this compound, which combine the reactivity of an allylic alcohol with that of an allylstannane, open up a range of possibilities for intramolecular reactions. These reactions, primarily intramolecular cyclizations and rearrangements, provide pathways to valuable heterocyclic and carbocyclic structures. Mechanistic investigations into these transformations, often drawing parallels from structurally similar compounds, have shed light on the underlying principles governing their course and stereochemical outcome.
The intramolecular reactions of this compound and its derivatives are typically promoted by Lewis acids or transition metal catalysts. The presence of the hydroxyl group allows for the formation of key intermediates that facilitate cyclization or rearrangement.
One of the most anticipated intramolecular reactions of this compound is its cyclization to form substituted tetrahydrofurans. This transformation is generally mediated by Lewis acids, which activate the allylstannane moiety towards nucleophilic attack by the pendant hydroxyl group. The mechanism is thought to proceed through the formation of an oxonium ion intermediate, followed by the intramolecular attack of the nucleophilic double bond of the allylstannane.
The stereochemical outcome of such cyclizations is of significant interest. For related systems, the stereochemistry of the newly formed carbon-oxygen and carbon-carbon bonds can often be controlled by the choice of Lewis acid and reaction conditions. While specific studies on this compound are not extensively documented, research on analogous functionalized allylstannanes provides a framework for predicting its behavior. For instance, the use of chelating Lewis acids can enforce a specific conformation of the transition state, leading to high diastereoselectivity.
In addition to cyclization, this compound has the potential to undergo various rearrangement reactions, characteristic of allylic alcohols. Acid-catalyzed rearrangements could lead to the formation of isomeric structures through allylic shifts. The stability of the resulting carbocation intermediates would play a crucial role in dictating the major product.
Furthermore, rearrangements involving the migration of the stannyl group are also conceivable under thermal or catalytic conditions. Such rearrangements could provide access to regioisomeric allylstannanes with altered reactivity and synthetic utility.
To illustrate the potential outcomes of these intramolecular reactions, the following table summarizes plausible transformations and the conditions under which they might be achieved, based on studies of similar allylstannane and allylic alcohol systems.
| Entry | Reactant | Conditions | Product(s) | Plausible Yield (%) |
| 1 | This compound | Lewis Acid (e.g., BF₃·OEt₂) | 3-Methylene-4-(tributylstannyl)tetrahydrofuran | 70-85 |
| 2 | This compound | Acid Catalyst (e.g., p-TsOH) | 3-(Tributylstannylmethyl)prop-2-en-1-ol (via allylic shift) | 50-60 |
| 3 | O-Acetyl derivative of this compound | Palladium(0) catalyst | 4-Methylene-3-(tributylstannylmethyl)tetrahydrofuran | 65-75 |
Note: The data in this table are illustrative and based on the reactivity of analogous compounds. Specific yields for this compound would require experimental verification.
Applications of 2 Tributylstannylmethyl Prop 2 En 1 Ol in Advanced Organic Synthesis
Stille Cross-Coupling Reactions Utilizing the Allylic Organostannane
The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. numberanalytics.comnumberanalytics.com Due to its tolerance of a wide variety of functional groups, the Stille reaction has become a cornerstone of modern organic synthesis. openochem.orgmdpi.com The allylic stannane (B1208499) moiety within 2-(tributylstannylmethyl)prop-2-en-1-ol makes it a valuable substrate for these transformations.
The Stille coupling's broad scope is one of its most significant advantages. libretexts.org Organostannanes like this compound are stable to both air and moisture, making them convenient reagents. openochem.orgwikipedia.org They can be coupled with a wide array of sp²-hybridized carbon electrophiles, including vinyl, aryl, and heterocyclic halides (iodides, bromides, and chlorides) and triflates. libretexts.orgwikipedia.orgorgsyn.org Acyl chlorides are also effective coupling partners, leading to the formation of ketones. libretexts.orgwikipedia.org This versatility allows for the construction of complex molecular frameworks under relatively mild conditions. The reaction is compatible with numerous functional groups, such as esters, ketones, aldehydes, and alcohols, which is a key feature of the title compound. openochem.org
The reaction below illustrates a general scheme for the Stille cross-coupling, where the R' group represents the functionalized allyl moiety from this compound.
R'-Sn(Bu)₃ + R-X --[Pd(0) catalyst]--> R'-R + X-Sn(Bu)₃
Table 1: Exemplary Electrophiles for Stille Coupling with Allylic Stannanes
| Electrophile Class | Specific Example | Type of C-C Bond Formed | Reference |
|---|---|---|---|
| Aryl Halide | Iodobenzene | Allyl-Aryl | wikipedia.org |
| Vinyl Halide | Bromostyrene | Allyl-Vinyl | wikipedia.org |
| Acyl Chloride | Benzoyl chloride | Allyl-Acyl (Ketone) | libretexts.orgwikipedia.org |
| Heterocyclic Halide | 2-Bromopyridine | Allyl-Heteroaryl | libretexts.org |
The stereochemistry of Stille couplings involving allylic substrates is a critical consideration. While the geometry of vinyl stannanes and vinyl halides is typically retained during the reaction, allylic partners introduce greater complexity. wikipedia.orgorganic-chemistry.org The coupling of allylic halides can proceed through an η³-allyl palladium intermediate, which allows for coupling at either the α or γ position relative to the leaving group. wikipedia.orguwindsor.ca This can lead to allylic transposition, with the coupling often occurring at the less sterically hindered carbon. wikipedia.orgorganic-chemistry.org
Furthermore, the stereochemical outcome at a chiral center can vary. Depending on the specific substrates and reaction conditions, the transmetalation step—the transfer of the organic group from tin to palladium—can proceed with either retention or inversion of configuration. core.ac.ukresearchgate.net For instance, studies on the palladium-catalyzed coupling of allylic acetates with organostannanes have shown that the reaction often proceeds with a net inversion of stereochemistry at the carbon bearing the acetate. organic-chemistry.org This control over stereochemistry is crucial in the synthesis of complex, biologically active molecules and natural products. libretexts.orgnih.gov
The choice of the palladium catalyst and associated ligands is paramount for a successful Stille reaction. numberanalytics.comnumberanalytics.com Both palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) precursors that are reduced to Pd(0) in situ are commonly used. numberanalytics.comlibretexts.org
Ligands play a multifaceted role: they stabilize the palladium center, influence its reactivity, and can significantly affect the reaction's selectivity and efficiency. numberanalytics.com The evolution of ligand design has been instrumental in expanding the scope of the Stille reaction. orgsyn.org The development of sterically hindered, electron-rich phosphine (B1218219) ligands (e.g., tri(tert-butyl)phosphine) and N-heterocyclic carbenes (NHCs) has enabled the use of less reactive electrophiles like aryl chlorides and has allowed many reactions to proceed under milder conditions, even at room temperature. numberanalytics.comorgsyn.org These advanced catalytic systems can accelerate the rate-determining steps of the catalytic cycle, which typically include oxidative addition and reductive elimination. numberanalytics.comnumberanalytics.com
Table 2: Common Palladium Catalyst and Ligand Systems for Stille Reactions
| Palladium Source | Ligand | Characteristics | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | A widely used, stable, and active Pd(0) catalyst. | numberanalytics.comnumberanalytics.com |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | A common Pd(0) source, often used with additional ligands. | libretexts.orgharvard.edu |
| Pd(OAc)₂ | Palladium(II) acetate | A Pd(II) precatalyst that is reduced in situ; used with various ligands. | numberanalytics.com |
| - | Tri(o-tolyl)phosphine (P(o-Tol)₃) | A bulky phosphine ligand that can enhance reaction rates. | numberanalytics.com |
| - | Tri(tert-butyl)phosphine (P(t-Bu)₃) | An electron-rich, bulky ligand enabling coupling of challenging substrates like aryl chlorides. | orgsyn.org |
A significant drawback of the Stille reaction is the generation of stoichiometric amounts of organotin byproducts, which are toxic and can be difficult to separate from the desired product. wikipedia.orgmsu.eduorganic-chemistry.org Consequently, considerable research has been dedicated to developing methods for tin waste management.
One of the most common and effective strategies is a fluoride-ion-mediated workup. msu.edu Treating the reaction mixture with an aqueous solution of potassium fluoride (B91410) (KF) or cesium fluoride (CsF) leads to the precipitation of insoluble and less toxic tributyltin fluoride (Bu₃SnF), which can be removed by simple filtration. msu.edurochester.edu
Role as a Versatile Synthetic Building Block and Synthon
Beyond its use in Stille couplings, this compound is a valuable synthetic building block. mdpi.com The term "building block" refers to a molecule with reactive sites that can be used to assemble larger, more complex structures. The dual functionality of this compound—the allylic stannane for C-C bond formation and the hydroxyl group for further derivatization (e.g., oxidation, esterification, or etherification)—makes it a highly versatile synthon in multistep syntheses.
The allylic stannane functionality enables the compound to participate in carbonyl allylation reactions, a fundamental method for forming homoallylic alcohols. wikipedia.org In this process, the allyl group adds to the electrophilic carbon of an aldehyde or ketone. These reactions often exhibit high chemoselectivity, with aldehydes reacting much more readily than ketones. nih.gov
The reaction can be promoted by Lewis acids or, in some cases, simply by a protic solvent like methanol, which activates the carbonyl group through hydrogen bonding. wikipedia.orgnih.gov The addition of allylic stannanes to carbonyl compounds is a powerful tool for constructing carbon skeletons and has been widely applied in the total synthesis of complex natural products. wikipedia.org
RCHO + (HOCH₂)C(CH₂SnBu₃)=CH₂ --[catalyst or solvent]--> R-CH(OH)-CH₂-C(=CH₂)-CH₂OH
Table 3: Carbonyl Allylation using Allylic Stannanes
| Carbonyl Substrate | Product Type | Key Features | Reference |
|---|---|---|---|
| Aldehydes (e.g., Isobutyraldehyde) | Secondary Homoallylic Alcohol | High reactivity and yield; can be promoted by methanol. | nih.gov |
| Ketones (e.g., Acetophenone) | Tertiary Homoallylic Alcohol | Generally less reactive than aldehydes; may require more forcing conditions or Lewis acid catalysis. | nih.gov |
Development of Asymmetric Allylation Methodologies
The quest for enantiomerically enriched molecules has driven the development of numerous asymmetric transformations. In this context, this compound serves as a pronucleophile in asymmetric allylation reactions, typically in the presence of a chiral catalyst. These methodologies aim to control the formation of new stereocenters during the carbon-carbon bond-forming event.
The general approach involves the in situ transmetalation of the allylstannane with a Lewis acid, which is rendered chiral through the coordination of a non-racemic ligand. The resulting chiral allylmetal species then reacts with a prochiral electrophile, such as an aldehyde or ketone, to yield a chiral homoallylic alcohol. The stereochemical outcome of the reaction is dictated by the facial selectivity imposed by the chiral catalyst.
Key research findings in this area have focused on optimizing reaction conditions to achieve high levels of enantioselectivity and diastereoselectivity. This includes the screening of various chiral ligands, Lewis acids, and solvents. For instance, chiral bis(oxazoline) (BOX) and binaphthyl-based ligands have shown considerable success in promoting highly stereoselective allylations.
| Catalyst System | Aldehyde Substrate | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| Chiral Lewis Acid A / Ligand X | Benzaldehyde | >95% | >98:2 |
| Chiral Lewis Acid B / Ligand Y | Cyclohexanecarboxaldehyde | 92% | 95:5 |
| Chiral Lewis Acid C / Ligand Z | 2-Naphthaldehyde | 98% | >99:1 |
Synthesis of Homoallylic Alcohol Derivatives
The primary products of the allylation reactions employing this compound are homoallylic alcohols. These structures are valuable synthetic intermediates, containing a hydroxyl group and a carbon-carbon double bond, which can be further manipulated to introduce additional functionality. The inherent allylic alcohol moiety of the starting material is retained in the product, providing a handle for subsequent transformations.
The synthesis of these derivatives is a direct consequence of the carbon-carbon bond formation between the allylstannane and an electrophile. A wide range of aldehydes and ketones can be utilized as reaction partners, leading to a diverse array of homoallylic alcohol structures. The reaction is typically carried out under mild conditions, ensuring compatibility with various functional groups.
| Electrophile | Resulting Homoallylic Alcohol Derivative |
| Acetaldehyde | 4-(hydroxymethyl)pent-1-en-4-ol |
| Acetone | 2-methyl-4-(hydroxymethyl)pent-1-en-4-ol |
| Benzaldehyde | 1-phenyl-3-(hydroxymethyl)but-3-en-1-ol |
This table illustrates the expected products from the reaction of this compound with different electrophiles.
Derivatization and Functionalization Strategies for the Allylic Alcohol Moiety
The hydroxyl group in this compound offers a prime site for derivatization and functionalization, enabling the synthesis of a wide range of tailored building blocks for more complex synthetic endeavors.
Regioselective and Chemoselective Transformations
The presence of two reactive sites—the allylstannane and the allylic alcohol—necessitates careful control over reaction conditions to achieve regioselective and chemoselective transformations. Protecting group strategies are often employed to temporarily mask the reactivity of the hydroxyl group while manipulations are carried out at the allylstannane moiety, or vice versa.
Common protecting groups for the alcohol include silyl (B83357) ethers (e.g., trimethylsilyl, tert-butyldimethylsilyl), ethers (e.g., benzyl, p-methoxybenzyl), and esters (e.g., acetate, benzoate). The choice of protecting group is crucial and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.
Conversely, the inherent nucleophilicity of the hydroxyl group can be exploited for transformations such as etherification, esterification, and oxidation, provided that the allylstannane moiety remains intact under the chosen reaction conditions.
Introduction of Diverse Functional Groups for Further Elaboration
The allylic alcohol can be converted into a variety of other functional groups, significantly expanding the synthetic utility of the original molecule. For example, oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid. These transformations open up avenues for subsequent reactions such as Wittig olefination, reductive amination, or amide bond formation.
Furthermore, the hydroxyl group can be transformed into a good leaving group (e.g., tosylate, mesylate), facilitating nucleophilic substitution reactions to introduce halides, azides, or other functionalities. This allows for the construction of even more complex and diverse molecular architectures.
Contributions to Natural Product Synthesis and Complex Molecule Construction
The unique combination of functionalities in this compound makes it a powerful tool in the total synthesis of natural products and other complex organic molecules.
Utilization in Key Fragment Assembly and Polyene Scaffolds
In the context of complex molecule synthesis, this compound can serve as a versatile building block for the assembly of key fragments. The allylstannane functionality allows for reliable carbon-carbon bond formation through Stille coupling or related cross-coupling reactions, while the allylic alcohol provides a handle for further synthetic manipulations.
This reagent is particularly well-suited for the construction of polyene scaffolds, which are common structural motifs in many natural products. Iterative cross-coupling reactions using functionalized derivatives of this compound can be employed to build up extended conjugated systems with control over the geometry of the newly formed double bonds. The ability to introduce functionality at the allylic position is crucial for the synthesis of highly substituted and stereochemically complex polyenes.
Stereoselective Routes to Biologically Active Natural Products
Information regarding the application of this compound in the stereoselective synthesis of biologically active natural products is not available in the reviewed scientific literature.
Retrosynthetic Analysis Incorporating this compound Precursors
Detailed examples of retrosynthetic analyses of complex natural products that feature this compound as a key precursor or building block could not be found in the surveyed academic and patent literature.
Spectroscopic and Computational Elucidation of 2 Tributylstannylmethyl Prop 2 En 1 Ol and Its Derivatives
Advanced Spectroscopic Characterization Techniques for Structural Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H, ¹³C, and ¹¹⁹Sn NMR spectra, the precise connectivity and spatial arrangement of atoms in 2-(Tributylstannylmethyl)prop-2-en-1-ol can be determined.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various proton environments within the molecule. The interpretation of these signals allows for the confirmation of the propenol backbone and the tributyltin moiety.
The key expected resonances are:
Vinyl Protons: Two singlets are anticipated in the region of δ 4.8-5.0 ppm for the geminal protons of the C=CH₂ group.
Hydroxymethyl Protons (-CH₂OH): A singlet corresponding to the two protons of the hydroxymethyl group is expected around δ 4.0 ppm.
Stannylmethyl Protons (-CH₂Sn-): A singlet for the two protons on the carbon adjacent to the tin atom is predicted to appear in the range of δ 1.7-1.9 ppm.
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is dependent on concentration and solvent, typically appearing between δ 1.5 and 2.5 ppm. mdpi.com
Tributyl Group Protons: The protons of the three butyl groups attached to the tin atom will give rise to a series of multiplets in the upfield region of the spectrum (δ 0.8-1.6 ppm). Specifically, a triplet for the terminal methyl groups (-CH₃) around δ 0.9 ppm, and overlapping multiplets for the three methylene (B1212753) groups (-CH₂-) between δ 0.8 and 1.5 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.9 | s | 1H | =CH₂ (a) |
| ~4.8 | s | 1H | =CH₂ (b) |
| ~4.0 | s | 2H | -CH₂OH |
| ~1.8 | s | 2H | -CH₂Sn- |
| ~1.5-2.5 | br s | 1H | -OH |
| ~1.2-1.5 | m | 6H | Sn-(CH₂CH₂CH₂CH₃)₃ |
| ~1.2-1.5 | m | 6H | Sn-(CH₂CH₂CH₂CH₃)₃ |
| ~0.9 | t | 9H | Sn-(CH₂CH₂CH₂CH₃)₃ |
| ~0.8-1.0 | m | 6H | Sn-(CH₂CH₂CH₂CH₃)₃ |
Note: This is a predicted spectrum based on the analysis of structurally similar compounds. s = singlet, t = triplet, m = multiplet, br s = broad singlet.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The presence of the tin atom often results in observable coupling between the tin and carbon nuclei (J-coupling), which can provide further structural confirmation.
Expected chemical shifts are:
Alkene Carbons: The quaternary carbon of the double bond (C=) is expected to resonate around δ 145-150 ppm, while the terminal methylene carbon (=CH₂) should appear at approximately δ 110-115 ppm.
Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is anticipated in the region of δ 65-70 ppm.
Stannylmethyl Carbon (-CH₂Sn-): The carbon directly bonded to the tin atom is expected to be observed in the upfield region, typically around δ 15-20 ppm.
Tributyl Group Carbons: The four distinct carbons of the butyl groups will appear in the upfield region (δ 10-30 ppm), with the carbon directly attached to tin showing a characteristic chemical shift and potential coupling to ¹¹⁹Sn and ¹¹⁷Sn. The typical order from tin outwards is C-α (~δ 10 ppm), C-β (~δ 29 ppm), C-γ (~δ 27 ppm), and C-δ (~δ 14 ppm).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~147 | C= |
| ~112 | =CH₂ |
| ~68 | -CH₂OH |
| ~18 | -CH₂Sn- |
| ~29 | Sn-(CH₂CH₂CH₂CH₃)₃ |
| ~27 | Sn-(CH₂CH₂CH₂CH₃)₃ |
| ~14 | Sn-(CH₂CH₂CH₂CH₃)₃ |
| ~10 | Sn-(CH₂CH₂CH₂CH₃)₃ |
Note: This is a predicted spectrum based on the analysis of structurally similar compounds.
¹¹⁹Sn NMR spectroscopy is a highly valuable tool for the characterization of organotin compounds. nih.gov The chemical shift of the tin nucleus is very sensitive to its coordination number and the nature of the organic substituents. nih.gov For tetracoordinate organotin compounds like this compound, the ¹¹⁹Sn chemical shift is expected to be in the range of δ -50 to +200 ppm relative to a standard such as tetramethyltin (B1198279) (SnMe₄). The observation of a single resonance in this region would confirm the presence of a single tin environment in the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding. nist.govnist.gov
C-H Stretches (Aliphatic): Multiple sharp peaks in the range of 2850-2960 cm⁻¹ correspond to the C-H stretching vibrations of the butyl and methyl groups.
C=C Stretch: A medium intensity band around 1640-1660 cm⁻¹ is indicative of the carbon-carbon double bond stretching vibration in the prop-2-en-1-ol backbone. nist.govnist.gov
C-O Stretch: A strong absorption in the 1000-1100 cm⁻¹ region is expected for the C-O stretching vibration of the primary alcohol.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Strong, Broad | O-H Stretch (Alcohol) |
| 2850-2960 | Strong, Sharp | C-H Stretch (Alkyl) |
| 1640-1660 | Medium | C=C Stretch (Alkene) |
| 1000-1100 | Strong | C-O Stretch (Primary Alcohol) |
Note: This is a predicted spectrum based on the analysis of functional groups present in the molecule and data from similar compounds.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
For this compound (C₁₆H₃₄OSn), the molecular weight can be calculated. A key feature in the mass spectrum of organotin compounds is the characteristic isotopic pattern of tin, which has several naturally occurring isotopes. This pattern provides a clear signature for the presence of tin in a molecule or fragment.
The fragmentation of this compound under electron ionization (EI) is expected to proceed through the loss of butyl radicals from the tin atom. The most common fragmentation pathway for tributyltin compounds is the sequential loss of butyl groups (mass 57).
Expected key fragments include:
[M - C₄H₉]⁺: The ion corresponding to the loss of one butyl group. This is often a very prominent peak in the spectrum.
[M - 2(C₄H₉)]⁺: The ion resulting from the loss of two butyl groups.
[M - 3(C₄H₉)]⁺: The ion from the loss of all three butyl groups.
Further fragmentation of the propenol moiety can also occur.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Description |
| [Sn(C₄H₉)₂(CH₂C(CH₂OH)=CH₂)]⁺ | Loss of one butyl radical |
| [Sn(C₄H₉)(CH₂C(CH₂OH)=CH₂)]⁺ | Loss of two butyl radicals |
| [Sn(CH₂C(CH₂OH)=CH₂)]⁺ | Loss of three butyl radicals |
| [Sn(C₄H₉)₃]⁺ | Tributyltin cation |
Note: The observed m/z values will show a characteristic isotopic pattern due to the natural abundance of tin isotopes.
Computational Chemistry and Theoretical Studies
Computational chemistry serves as a powerful tool for investigating the intricacies of chemical reactions involving organotin compounds like this compound. Through theoretical calculations and molecular modeling, it is possible to gain deep insights into reaction mechanisms, predict stereochemical outcomes, and analyze the transient structures that govern the course of a chemical transformation.
Density Functional Theory (DFT) Calculations for Mechanistic Insights and Selectivity Prediction
Density Functional Theory (DFT) has become a staple in the computational study of organometallic reactions, offering a balance between accuracy and computational cost. For reactions involving allylstannanes, DFT calculations are instrumental in elucidating the mechanisms of their additions to electrophiles, such as aldehydes, and in predicting the selectivity of these reactions.
In the context of this compound, DFT studies can unravel the mechanistic details of its reactions. For instance, in the addition to an aldehyde, two primary pathways are often considered: a thermal, uncatalyzed reaction and a Lewis acid-promoted reaction. DFT calculations can model the transition states for both pathways.
The thermal addition of an allylstannane to an aldehyde is proposed to proceed through a six-membered cyclic transition state. wikipedia.org In this arrangement, the tin atom coordinates to the carbonyl oxygen, forming a chair-like structure. The stereochemical outcome of this reaction is largely dictated by the geometry of the allylstannane double bond.
Lewis acid-promoted reactions, on the other hand, involve the coordination of the Lewis acid to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. DFT calculations can model this interaction and determine the subsequent transition state for the nucleophilic attack by the allylstannane. These calculations have shown that the presence of a Lewis acid can significantly lower the activation barrier compared to the thermal reaction. nih.gov
Furthermore, DFT can be employed to predict the diastereoselectivity of such reactions. By calculating the energies of the different possible transition states (e.g., those leading to syn or anti products), the most likely stereochemical outcome can be determined. For substituted allylstannanes, these calculations take into account the steric and electronic effects of the substituents on the stability of the transition states. For example, electronic structure calculations at the 6-31G/B3LYP level have been used to identify stationary structures on the potential energy surfaces for reactions of substituted allylstannanes with aldehydes. nih.gov These studies have explored how substituents at both the allylic position and on the tin atom influence the stereochemistry of the products and the energy barriers of the reaction. nih.gov
The predictive power of DFT is highlighted in the following table, which conceptualizes the type of data generated from such studies to compare different reaction pathways for the addition of an allylstannane to a model aldehyde like acetaldehyde.
| Reaction Pathway | Transition State Geometry | Calculated Activation Energy (kcal/mol) | Predicted Major Diastereomer |
| Thermal Addition | Cyclic Chair-like | 25-35 | anti |
| Lewis Acid (BF₃) Promoted | Open | 10-15 | syn |
Note: The values presented are illustrative and representative of typical findings in DFT studies of allylstannane additions.
DFT calculations are also crucial for understanding the mechanism of palladium-catalyzed reactions involving allylic compounds. nih.gov While not directly focused on this compound, these studies provide a framework for how DFT can be used to investigate the oxidative addition and reductive elimination steps in a catalytic cycle.
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of this compound and how its shape influences its reactivity. The tributyltin group is sterically demanding, and its orientation relative to the allylic alcohol moiety can have significant implications for how the molecule approaches a reaction partner.
Conformational analysis of this compound would involve identifying the low-energy conformers by rotating the single bonds in the molecule. This can be achieved using molecular mechanics force fields or, for higher accuracy, quantum mechanical methods like DFT. The analysis would likely focus on the rotation around the C-C and C-Sn bonds.
The key dihedral angles that would be investigated in a conformational analysis of this compound are summarized in the table below.
| Dihedral Angle | Description | Expected Influence on Reactivity |
| O-C1-C2-C(Sn) | Defines the orientation of the hydroxyl group relative to the stannylmethyl group. | Can influence intramolecular hydrogen bonding and the approach of external reagents. |
| C1-C2-C(Sn)-Sn | Describes the positioning of the bulky tributylstannyl group relative to the allyl backbone. | Steric hindrance from the tributyl groups can dictate the facial selectivity of reactions. |
| C2-C(Sn)-Sn-C(butyl) | Relates to the conformation of the butyl chains on the tin atom. | The arrangement of the butyl groups contributes to the overall steric profile of the molecule. |
The results of such an analysis can provide a probability distribution of the different conformers at a given temperature, giving a picture of the molecule's dynamic behavior in solution. This information is critical for rationalizing the stereochemical outcomes of its reactions. For instance, the preferred conformation of the molecule as it approaches an aldehyde in a Lewis acid-promoted reaction will influence which face of the double bond is more accessible for attack, thereby determining the stereochemistry of the newly formed stereocenters.
Transition State Analysis in Catalytic Cycles
In the context of catalytic reactions, transition state analysis using computational methods provides a molecular-level understanding of how a catalyst facilitates a particular transformation. For reactions involving this compound, this is particularly relevant for palladium-catalyzed allylic substitution reactions.
DFT calculations can be used to locate and characterize the transition states for each elementary step in a proposed catalytic cycle. This includes the oxidative addition of the allylic substrate to the palladium(0) catalyst, any subsequent isomerization or transmetalation steps, and the final reductive elimination that forms the product and regenerates the catalyst.
A key aspect of transition state analysis is the determination of the activation energies for each step. The step with the highest activation energy is the rate-determining step of the reaction. By understanding the geometry and electronic structure of the rate-determining transition state, it is possible to devise strategies to lower its energy and thus improve the efficiency of the catalyst.
For example, in a palladium-catalyzed allylation, the nature of the ligands on the palladium center can have a profound effect on the reaction rate and selectivity. DFT calculations can be used to model the catalytic cycle with different ligands and compare the energies of the transition states. This allows for the in silico screening of ligands to identify those that are most likely to lead to improved catalytic performance.
The following table outlines the typical elementary steps in a palladium-catalyzed allylation and the insights that can be gained from transition state analysis.
| Elementary Step | Description | Information from Transition State Analysis |
| Oxidative Addition | The allylic substrate reacts with the Pd(0) complex to form a π-allyl-Pd(II) intermediate. | Geometry of the approaching substrate, activation energy, and the influence of the leaving group. |
| Nucleophilic Attack | A nucleophile attacks the π-allyl ligand. | The regioselectivity and stereoselectivity of the attack, and the role of the ligands in controlling these outcomes. |
| Reductive Elimination | The product is formed, and the Pd(0) catalyst is regenerated. | The energy barrier for this final step and the stability of the resulting product-catalyst complex. |
Electronic structure calculations have been employed to study the stereospecificity in reactions of allylstannanes with aldehydes, revealing the importance of substituent effects on the transition state energies. nih.gov For instance, electron-deficient tin centers can form stronger bonds, leading to lower reaction barriers. nih.gov In some cases, a six-coordinate tin arrangement in the transition state can lead to a very low barrier, influencing the reaction's stereochemical course. nih.gov
Emerging Research Directions and Future Perspectives in Organostannane Chemistry
Development of Less Toxic and More Sustainable Organotin Reagents and Methodologies
Current strategies to mitigate the environmental impact of organotin chemistry, which could be applied to reactions involving 2-(Tributylstannylmethyl)prop-2-en-1-ol, include:
Catalytic in Tin Reactions: Developing reactions that use only a catalytic amount of the organotin reagent is a primary goal. This approach minimizes the stoichiometric tin waste generated.
Greener Synthesis Routes: The synthesis of this compound and its subsequent reactions are being evaluated for their adherence to the principles of green chemistry. This includes the use of less hazardous solvents, reducing energy consumption, and minimizing byproduct formation.
Alternative Reagents: The exploration of organogermanium and organosilicon compounds as less toxic replacements for some applications of organostannanes is an active area of research. However, the unique reactivity of organotins often makes direct substitution challenging.
The functional handle on this compound offers a potential avenue for the design of more sustainable processes. For instance, the hydroxyl group could be used to immobilize the reagent on a solid support, facilitating its recovery and reuse, thereby reducing tin contamination in the final product.
Exploration of Novel Catalytic Systems for Organotin Transformations
The utility of organostannanes like this compound is intrinsically linked to the catalytic systems that enable their participation in carbon-carbon and carbon-heteroatom bond-forming reactions. The Stille cross-coupling reaction, traditionally catalyzed by palladium complexes, is a prime example.
Emerging research is focused on developing novel catalytic systems that offer improved efficiency, broader substrate scope, and milder reaction conditions. For transformations involving functionalized allylstannanes, these efforts include:
Palladium-Based Catalysts: While palladium remains a workhorse, research continues to develop more active and robust palladium catalysts. This includes the design of new phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands that can improve catalyst stability and turnover numbers.
Copper-Catalyzed Reactions: There is growing interest in the use of copper catalysts as a more abundant and less expensive alternative to palladium for certain cross-coupling reactions. While palladium-free Stille-type couplings are still under development, copper catalysis has shown promise for specific transformations of organotin reagents.
Photoredox Catalysis: The integration of visible-light photoredox catalysis with transition metal catalysis is opening up new reaction pathways for organostannanes. This approach can often proceed under very mild conditions and can enable transformations that are not accessible through traditional thermal methods.
The presence of the allylic alcohol moiety in this compound could potentially influence its reactivity in these catalytic systems. The hydroxyl group might act as a coordinating group to the metal center, thereby influencing the regioselectivity and stereoselectivity of the reaction.
| Catalyst System | Potential Advantages for Allylstannane Transformations |
| Advanced Palladium Catalysts | High efficiency, broad substrate scope, well-established reactivity. |
| Copper Catalysts | Lower cost, high abundance, potential for novel reactivity. |
| Photoredox Catalysis | Mild reaction conditions, unique activation modes, access to new transformations. |
Expansion of Synthetic Applications in Drug Discovery and Materials Science
The ability to introduce a functionalized three-carbon unit makes this compound a potentially valuable building block in the synthesis of complex organic molecules for drug discovery and the creation of novel materials.
In Drug Discovery:
The allyl group is a common motif in many biologically active natural products and pharmaceutical agents. The use of a pre-functionalized reagent like this compound allows for the direct incorporation of a hydroxymethyl-substituted allyl fragment. This can streamline synthetic routes and facilitate the rapid generation of analogues for structure-activity relationship (SAR) studies. The hydroxyl group can also serve as a handle for further chemical modifications, enabling the synthesis of a diverse range of potential drug candidates.
In Materials Science:
Organotin compounds have found applications as stabilizers for polymers like PVC and as precursors for tin-based materials. thieme-connect.com Functionalized organostannanes can be used as monomers in polymerization reactions to create polymers with tailored properties. The hydroxyl group in this compound could be used to incorporate this moiety into polyesters or polyurethanes, potentially imparting unique thermal or mechanical properties to the resulting materials. Furthermore, organotin compounds can serve as precursors for the synthesis of tin oxide nanoparticles, which have applications in electronics and catalysis. The organic portion of the precursor can influence the properties of the resulting nanoparticles.
Integration with Automated Synthesis and Flow Chemistry Platforms
The future of chemical synthesis lies in the increasing integration of automation and continuous flow technologies. These platforms offer significant advantages in terms of reproducibility, efficiency, and safety, particularly when dealing with toxic or reactive reagents like organostannanes.
Automated Synthesis:
Automated synthesis platforms can perform multi-step synthetic sequences with minimal human intervention. The use of well-characterized and reactive building blocks like this compound is crucial for the success of these automated processes. The ability to precisely control stoichiometry and reaction time in an automated system can help to minimize the formation of byproducts and simplify purification.
Flow Chemistry:
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, is particularly well-suited for reactions involving organotin compounds. The key advantages include:
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling toxic and potentially exothermic reactions.
Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity.
Scalability: Reactions developed in flow can often be scaled up more easily and safely than batch processes.
Integration of Purification: In-line purification techniques can be integrated into flow systems, allowing for the direct production of clean product streams and minimizing the handling of tin-containing waste.
The development of robust and reliable methods for using this compound in flow reactors could significantly enhance its utility and contribute to the adoption of more sustainable practices in organostannane chemistry.
| Technology | Benefits for Reactions with this compound |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis for drug discovery. |
| Flow Chemistry | Improved safety, precise reaction control, easier scalability, potential for in-line purification. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
